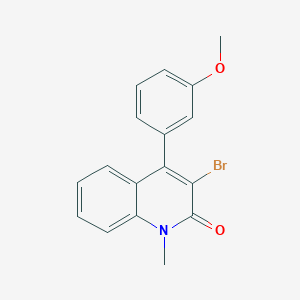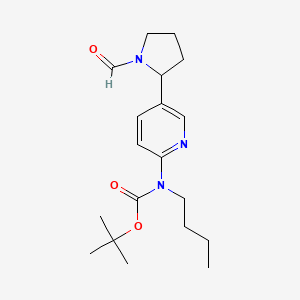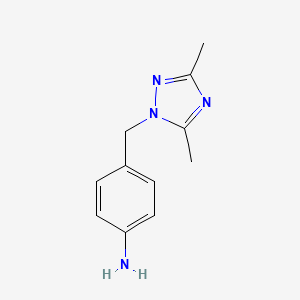![molecular formula C9H8BrN3 B15059661 1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a triazole ring fused with a benzene ring The presence of the bromine atom and the allyl group makes this compound particularly interesting for various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-bromo-1H-benzo[d][1,2,3]triazole with allyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include reduced triazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The bromine atom and the allyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a methyl group instead of an allyl group.
1-Allyl-1H-benzo[d][1,2,3]triazole: Similar structure but without the bromine atom.
1-Allyl-5-chloro-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the allyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
5-bromo-1-prop-2-enylbenzotriazole |
InChI |
InChI=1S/C9H8BrN3/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13/h2-4,6H,1,5H2 |
Clave InChI |
QYTSZONEDGXPSX-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C2=C(C=C(C=C2)Br)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



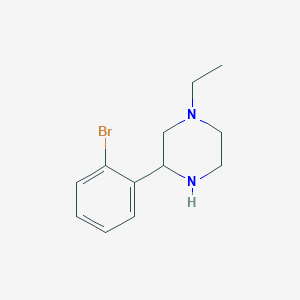
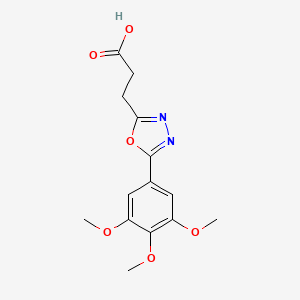
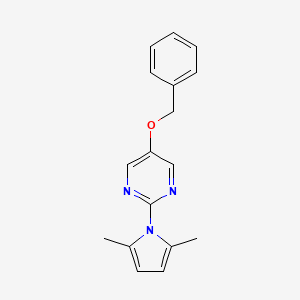

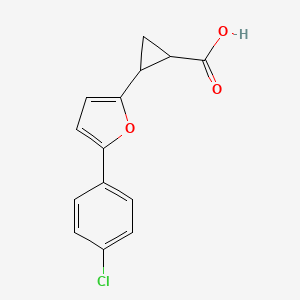
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)


